
2,5-Dimethylphenyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethylphenyl chloroformate is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. This compound is characterized by the presence of a chloroformate group attached to a 2,5-dimethylphenyl ring. Chloroformates are widely used as reagents in organic synthesis due to their reactivity and ability to introduce protective groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethylphenyl chloroformate can be synthesized through the reaction of 2,5-dimethylphenol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chloroformate group. The general reaction is as follows:
2,5-Dimethylphenol+Phosgene→2,5-Dimethylphenyl chloroformate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow reactors where the reactants are mixed and reacted under controlled conditions. The use of phosgene requires stringent safety measures due to its toxicity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylphenyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic substitution: Reaction with amines to form carbamates.
Esterification: Reaction with alcohols to form carbonate esters.
Formation of mixed anhydrides: Reaction with carboxylic acids.
Common Reagents and Conditions
Amines: React with this compound to form carbamates under mild conditions.
Alcohols: React to form carbonate esters, typically in the presence of a base to neutralize the HCl byproduct.
Carboxylic acids: Form mixed anhydrides, often in the presence of a base.
Major Products
Carbamates: Formed from the reaction with amines.
Carbonate esters: Formed from the reaction with alcohols.
Mixed anhydrides: Formed from the reaction with carboxylic acids.
Scientific Research Applications
2,5-Dimethylphenyl chloroformate is used in various scientific research applications:
Chemistry: As a reagent for introducing protective groups in organic synthesis.
Biology: In the synthesis of biologically active molecules and as a derivatization agent for analytical purposes.
Medicine: In the development of pharmaceuticals where protective groups are necessary during synthesis.
Industry: Used in the production of polymers and other materials where specific functional groups are required.
Mechanism of Action
The mechanism of action of 2,5-dimethylphenyl chloroformate involves nucleophilic attack on the carbonyl carbon of the chloroformate group. This leads to the formation of a tetrahedral intermediate, which then collapses to release HCl and form the desired product. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- Methyl chloroformate
- Ethyl chloroformate
- Phenyl chloroformate
Comparison
2,5-Dimethylphenyl chloroformate is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and steric properties compared to other chloroformates. This can affect the selectivity and yield of reactions in which it is used.
Properties
Molecular Formula |
C9H9ClO2 |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
(2,5-dimethylphenyl) carbonochloridate |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-4-7(2)8(5-6)12-9(10)11/h3-5H,1-2H3 |
InChI Key |
MRADSHQNVHQTJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({3-[1-(Chloromethyl)cyclobutyl]propoxy}methyl)benzene](/img/structure/B13217723.png)
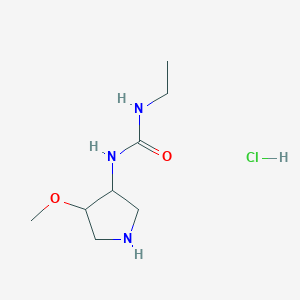
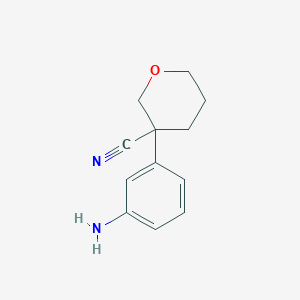
![6-Hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13217737.png)
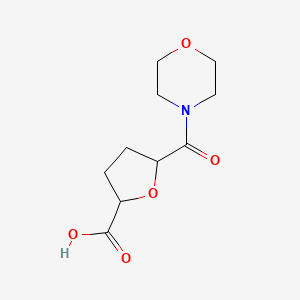
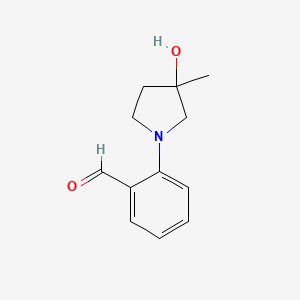
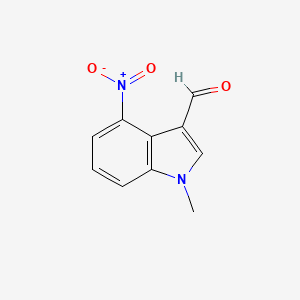
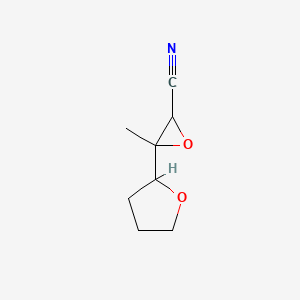




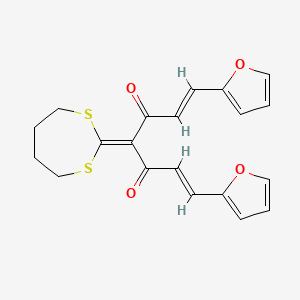
![Hexahydro-2H-cyclopenta[b]furan-3a-amine](/img/structure/B13217794.png)
